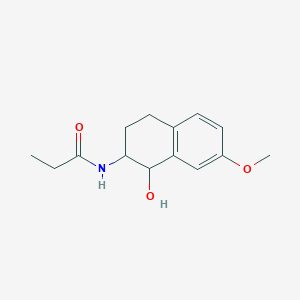

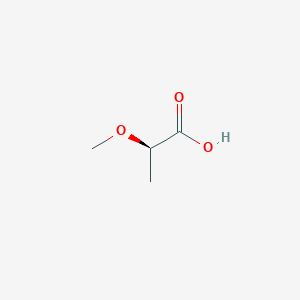

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

Übersicht

Beschreibung

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a compound of interest in chemical research due to its unique structure and potential applications in organic synthesis and material science. Research into this compound involves the synthesis of related molecules, understanding their structural characteristics, and exploring their chemical behaviors and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic precursors to achieve the desired molecular architecture. For example, the treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine under basic conditions yields a mixture of compounds, showcasing the complexity of synthesis routes and the formation of different products through variations in reaction conditions (Brehm et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as X-ray crystallography. Studies have determined the structure of related compounds, providing insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding their chemical reactivity and interactions (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Research into the chemical reactions of related compounds explores their reactivity under different conditions. For instance, the oxidative processes of certain compounds indicate the potential for diverse chemical transformations, contributing to the understanding of their chemical properties (Brehm et al., 1992).

Physical Properties Analysis

The physical properties of compounds, such as their stability, melting points, and solubility, are essential for their practical application. The stability and crystalline structure of compounds like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate have been thoroughly investigated, revealing their potential utility in various applications (Lynch & Mcclenaghan, 2004).

Wissenschaftliche Forschungsanwendungen

1. Structural Analyses and Compound Formation

- X-Ray Crystal Structures of Isoxazol-5(4H)-ones : This study involved the treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine, leading to the formation of new compounds, including 5-tert-butyl-4-methylisoxazol-3-ol. These compounds were analyzed using X-ray crystallography, highlighting the potential of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate in forming structurally novel isoxazoles (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

2. Polymerization and Catalysis

- Cleavage and Polymerization : The study by Lochmann and Trekoval (1981) explored the cleavage of Ethyl 2,2,4-trimethyl-3-oxopentanoate with sodium tert-butoxide and its role in inducing the polymerization of methyl methacrylate. This research points to its utility in polymer chemistry and as a catalyst for polymerization processes (Lochmann & Trekoval, 1981).

3. Synthesis of Novel Organic Compounds

- Synthesis of 3‐Fluorofuran‐2(5H)‐ones : Pomeisl et al. (2007) conducted a study where mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, prepared from Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate, were transformed into target 3-fluorofuran-2(5H)-ones. This research signifies the role of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate in synthesizing fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

4. Exploring Chemical Reactions and Mechanisms

- Synthesis and Reaction of a-Dithiolactone : Shigetomi et al. (2006) investigated the synthesis of 3,3-di-tert-butylthiirane-2-thione from di-tert-butylthioketene S-oxide and its subsequent reactions. This study provides insights into the versatile chemical reactions possible with Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate and its derivatives (Shigetomi, Soejima, Nibu, Shioji, Okuma, & Yokomori, 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLZUPPVNMMVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393810 | |

| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate | |

CAS RN |

136558-13-9 | |

| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)